molecular formula C10H9NO2S B2980101 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one CAS No. 339114-66-8

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one

Cat. No.: B2980101
CAS No.: 339114-66-8
M. Wt: 207.25
InChI Key: PRFAWSSVWVIYRL-IZZDOVSWSA-N
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Description

3-[(1E)-(Methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one is a chemical compound for research and development. Compounds featuring a (methoxyimino)methyl group, also known as a methoxyiminoacetate moiety, are of significant interest in agricultural chemistry. This structural motif is a key pharmacophore in strobilurin analogues and other fungicidal agents . Research indicates that such compounds can exhibit potent fungicidal activity against a range of plant pathogens. For instance, related (E)-α-(methoxyimino)benzeneacetate derivatives have demonstrated strong efficacy against Rhizococcus solani , Botrytis cinerea , Gibberella zeae , and other fungi . Similarly, synthetic benzo[e][1,2]oxazepin-4(3H)-one analogues incorporating the methoxyimino group have shown promising activity against Sclerotinia sclerotiorum and Botrytis cinerea , in some cases exceeding the activity of established fungicides like trifloxystrobin and azoxystrobin . The benzothiophene core structure is also a prominent scaffold in medicinal chemistry, with various derivatives being explored for a range of biological activities . This product is intended for research purposes to further explore these and other potential applications. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(E)-methoxyiminomethyl]-3H-2-benzothiophen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-11-6-9-7-4-2-3-5-8(7)10(12)14-9/h2-6,9H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFAWSSVWVIYRL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one typically involves the reaction of benzothiophene derivatives with methoxyimino compounds under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the methoxyimino group.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogous molecules from the evidence:

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzothiophenone (1E)-Methoxyimino methyl Thiophene, ketone, methoxyimino
490-M20 () Benzopyranone (4E)-Methoxyimino Pyran, ketone, methoxyimino
Trifloxystrobin () Benzeneacetate Methoxyimino, trifluoromethyl, ethenyl Ester, methoxyimino, CF₃
1e () Dihydrothiazine-thione Mesityl, phenyl Thiazine, thione, aromatic rings
1p () Isoindolinone Benzyl, thiophenemethyl Isoindolinone, hydroxyl, thiophene

Physicochemical and Metabolic Properties

Trifloxystrobin’s benzeneacetate backbone and ester group may confer higher solubility in organic matrices compared to the target compound’s rigid heterocycle .

Metabolic Stability: Methoxyimino groups, as seen in the target compound and 490-M20, are resistant to hydrolysis, a feature critical in agrochemicals (e.g., strobilurin fungicides like trifloxystrobin) and β-lactam antibiotics (e.g., cefepime in ) . The thiophene ring in the target compound may undergo oxidation (e.g., sulfoxide formation), whereas benzopyranones (490-M20) are more prone to ring-opening reactions .

Biological Activity: Thiazine-thiones (e.g., 1e–1h in ) exhibit antimicrobial activity, but their thione group (-C=S) differs functionally from the target’s ketone (-C=O), altering target interactions .

Research Findings

Agrochemical Relevance: Trifloxystrobin () and the target compound share a methoxyimino group critical for fungicidal activity. However, the benzothiophenone core may enhance photostability compared to trifloxystrobin’s ester-linked system .

Medicinal Chemistry: Methoxyimino groups in cephalosporins () improve β-lactamase resistance.

Metabolic Pathways: Compounds like 490-M02 and 490-M04 () undergo hydroxylation and carboxylation. The target compound’s metabolism may involve thiophene ring oxidation or O-demethylation of the methoxyimino group .

Biological Activity

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one, also known as 3-OXO-1,3-DIHYDRO-2-BENZOTHIOPHENE-1-CARBALDEHYDE O-METHYLOXIME, is a compound with a complex structure that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9NO2S
  • Molar Mass : 207.25 g/mol
  • CAS Number : 339114-66-8

The compound features a benzothiophene core with a methoxyimino group, which may influence its biological interactions.

Anticancer Potential

The anticancer properties of benzothiophene derivatives have been explored in various studies. For example, compounds similar to this compound have been analyzed for their effects on cancer cell lines such as HeLa and A549.

In a study examining the antiproliferative effects of benzothiophene derivatives:

  • IC50 values were determined for various derivatives against cancer cell lines.
Compound Cell Line IC50 (µg/mL)
Compound CHeLa226
Compound DA549242.52

These findings suggest that structural modifications in the benzothiophene framework can lead to enhanced anticancer activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors may inhibit their activity.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes.
  • Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways leading to cell death.

Study on Larvicidal Activity

A study focusing on larvicidal activity against Aedes aegypti identified compounds related to the benzothiophene structure as potential insecticides. The research highlighted the need for new active compounds due to resistance issues with current insecticides.

Safety and Toxicity Assessments

Toxicity evaluations are crucial for assessing the safety profile of new compounds. In studies where related compounds were administered to mammals:

  • No significant toxicity was observed at high doses (up to 2000 mg/kg).
  • Behavioral effects were mild, indicating a favorable safety profile.

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